
6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine is a compound that belongs to the class of nucleosides. It is a derivative of purine and is often used in organic synthesis. This compound is known for its antiviral properties, making it significant in the biomedical sector.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine typically involves the acetylation of 6-Amino-2-chloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like thiols and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism.
Medicine: Investigated for its antiviral properties, particularly against viruses like hepatitis C and herpes.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine involves its incorporation into nucleic acids, disrupting viral replication. It targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine-9-(2’,3’,5’-tri-O-acetyl-riboside): Another nucleoside with similar antiviral properties.
2-Chloro-adenosine 2’,3’,5’-Triacetate: Shares structural similarities and is used in similar applications
Uniqueness
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target viral polymerases makes it particularly valuable in antiviral research.
Properties
Molecular Formula |
C16H18ClN5O7 |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
IMTFOTCIQPKKSP-SDBHATRESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


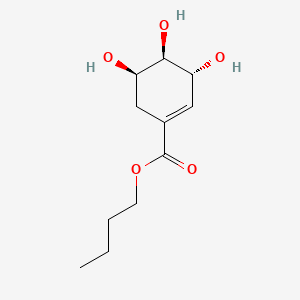
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
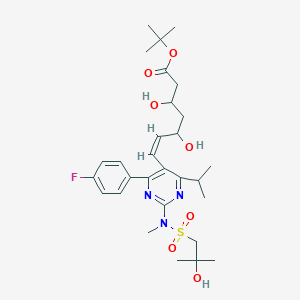
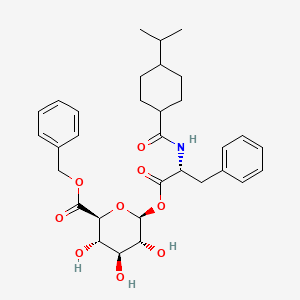
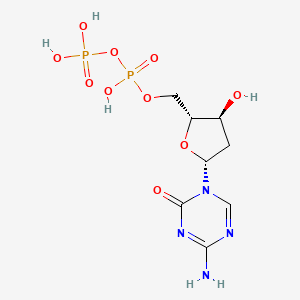
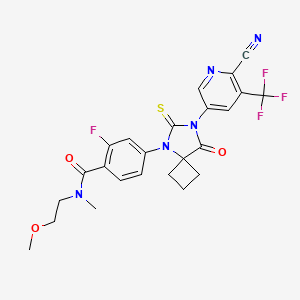

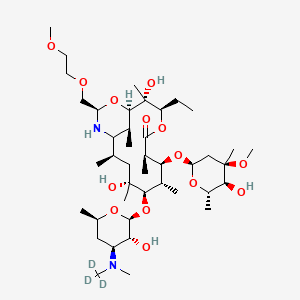
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
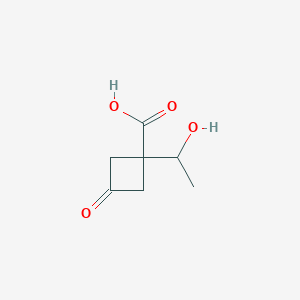
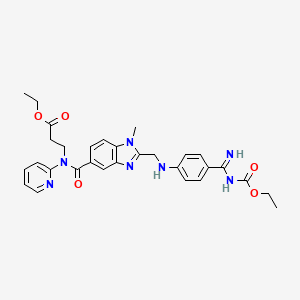
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
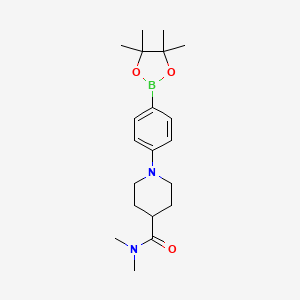
![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
